molecular formula C21H37N B1248336 3-Benzyl-2-methyltridecan-2-amine

3-Benzyl-2-methyltridecan-2-amine

Cat. No.: B1248336
M. Wt: 303.5 g/mol
InChI Key: YGQLHDJHNTUZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-methyl-2-tridecanamine is an aralkylamine.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Ureido Sugars: Amino acid esters, including benzyl esters, are utilized as amination agents in synthesizing new ureido sugars derived from 2-amino-2-deoxy-D-glucopyranoside and various amino acids. This research highlights the potential of benzylamine derivatives in carbohydrate chemistry (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
  • Palladium-Catalyzed Carbonylative Transformations: Benzyl amines, including tertiary amines, are directly transformed in carbonylative reactions using palladium catalysis. This process is significant for synthesizing 2-arylacetates from benzyl amines (Li, Wang, & Wu, 2018).
  • Iron-Catalyzed Amination: An iron-catalyzed system for intermolecular benzylic C(sp3)-H amination is developed, enabling the direct installation of 2-aminopyridine into the benzylic position. This method selectively targets secondary benzylic C(sp3)-H bonds over tertiary and primary ones (Khatua et al., 2022).

Catalytic and Synthetic Applications

  • Catalytic Reductive Aminations: These reactions are critical in synthesizing amines and functionalizing molecules, especially in pharmaceuticals and biomolecules. Catalytic reductive aminations involving benzyl amines are part of this significant chemical process (Murugesan et al., 2020).
  • Trinuclear Complexes in Catalysis: Trinuclear palladium(ii) complexes with benzylamine derivatives are utilized in catalytic processes like nitrile-amide interconversion and Sonogashira C-C coupling. These applications are relevant in medicinal chemistry and drug discovery (Dubey, Gupta, & Singh, 2017).

Photochemical and Oxidative Applications

  • Photochemical Release of Amines: The benzylic C-N bond in benzylamine derivatives can be broken photochemically to release primary, secondary, and tertiary amines. This method is applicable in the synthesis and release of amine-based drugs (Wang, Devalankar, & Lu, 2016).
  • Oxidation of Benzylic Methylenes and Amines: Iodine–pyridine–tert-butylhydroperoxide catalytic system is developed for the oxidation of benzylic methylenes and primary amines, including benzylamine derivatives, under solvent-free conditions. This method is environmentally friendly and efficient for synthesizing ketones and nitriles (Zhang et al., 2009).

Antibacterial and Antimicrobial Applications

  • Antimicrobial Activity of Benzylamine Derivatives: A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives exhibit significant antibacterial activity against various bacterial strains. These compounds are potential candidates for developing new antimicrobial agents (Kumar et al., 2010).

Properties

Molecular Formula

C21H37N

Molecular Weight

303.5 g/mol

IUPAC Name

3-benzyl-2-methyltridecan-2-amine

InChI

InChI=1S/C21H37N/c1-4-5-6-7-8-9-10-14-17-20(21(2,3)22)18-19-15-12-11-13-16-19/h11-13,15-16,20H,4-10,14,17-18,22H2,1-3H3

InChI Key

YGQLHDJHNTUZJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC1=CC=CC=C1)C(C)(C)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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